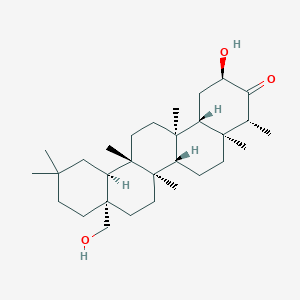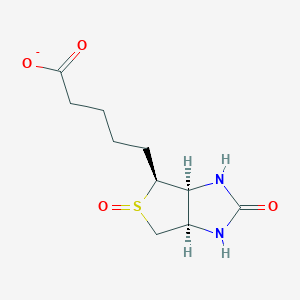
Biotinate sulfoxide(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinate sulfoxide(1-) is a monocarboxylic acid anion that is the conjugate base of biotin sulfoxide; major species at pH 7.3. It derives from a biotinate. It is a conjugate base of a biotin sulfoxide.
Scientific Research Applications
Chemical Synthesis and Specificity
Biotinate sulfoxide has been studied for its chemical synthesis and specificity, particularly in relation to biocytinase. McCormick (1969) synthesized sulfoxides and sulfone of biocytin, noting that biocytinase in rat blood can catalyze cleavage of both these forms, with the d-sulfoxide predominating from chemical synthesis (McCormick, 1969).
Enzymatic Activities
The enzyme biotin sulfoxide reductase, involved in the reduction of biotinate sulfoxide, was characterized by Pollock and Barber (1997). They successfully expressed this enzyme heterologously in Escherichia coli, demonstrating its ability to reduce various sulfoxides, including biotin sulfoxide (Pollock & Barber, 1997).
Biotransformation and Catabolism
Research has also focused on the biotransformation and catabolism of biotin and its derivatives, including biotinate sulfoxide. Brady et al. (1966) and Im et al. (1970) explored the degradation of biotin and its sulfoxides in a soil pseudomonad, revealing insights into the catabolic pathways and interactions of these compounds (Brady et al., 1966); (Im et al., 1970).
Biocatalytic Synthesis
Sulfoxides, including biotinate sulfoxide, are important in organic chemistry for their applications in biocatalytic synthesis. Anselmi et al. (2020) discussed various biocatalytic approaches for synthesizing enantioenriched sulfoxides, highlighting recent advances in this field (Anselmi et al., 2020).
Enzymatic Reduction and Biochemical Properties
Cleary and Dykhuizen (1974) studied the enzymatic reduction of D-biotin-d-sulfoxide with cell-free extracts of E. coli, highlighting its role in fulfilling growth requirements for certain bacterial mutants (Cleary & Dykhuizen, 1974).
Synthesis of Chiral Sulfoxides
The synthesis of optically active sulfoxides, a category including biotinate sulfoxide, has been a focus in medicinal and pharmaceutical chemistry. Carreño et al. (2009) and Legros et al. (2005) reviewed advances in asymmetric inductions and catalytic methodologies for the preparation of biologically active sulfoxides, illustrating their significance in drug development and organic synthesis (Carreño et al., 2009); (Legros et al., 2005).
properties
Molecular Formula |
C10H15N2O4S- |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/p-1/t6-,7-,9-,17?/m0/s1 |
InChI Key |
KCSKCIQYNAOBNQ-YBSFLMRUSA-M |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)[O-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)[O-])NC(=O)N2 |
synonyms |
iotin sulfoxide D-biotin-d-sulfoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



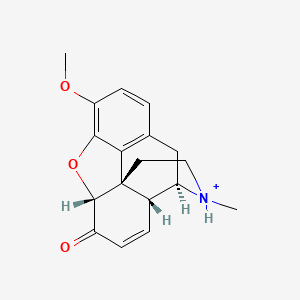
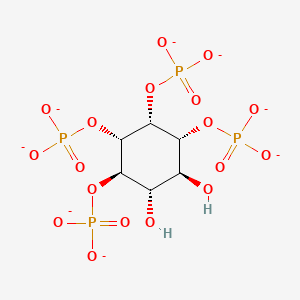
![7'-Acetyl-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethylspiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-6',10'-dione](/img/structure/B1263880.png)

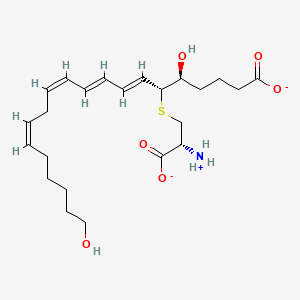
![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)
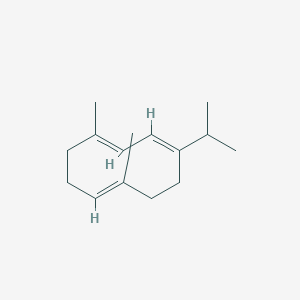
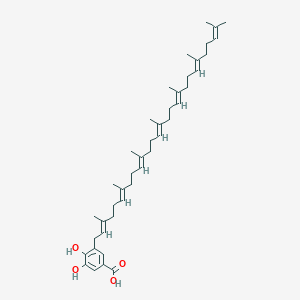
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
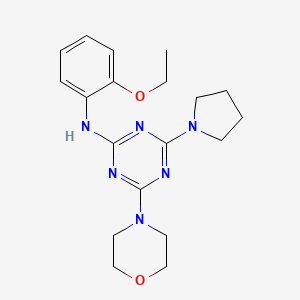
![1-octadecanoyl-2-[(6Z,9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263892.png)

